![molecular formula C18H16N4O3 B2558685 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034521-97-4](/img/structure/B2558685.png)

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

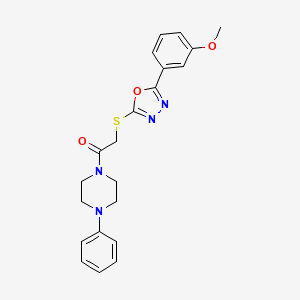

The compound you’re interested in is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a dioxole ring. These types of compounds are often used in medicinal chemistry due to their diverse pharmacological effects .

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90, and NOESY), high-resolution mass spectrometry (ESI-TOF-HRMS), and infrared spectroscopy (ATR-IR) .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Typically, these properties are determined using techniques like FTIR, 1H NMR, and elemental microanalysis .Scientific Research Applications

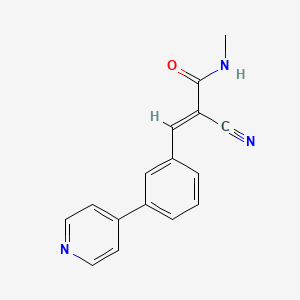

- The compound was designed as a potential irreversible inhibitor for the monopolar spindle 1 (MPS1) kinase, also known as threonine and tyrosine kinase (TTK). MPS1 is a therapeutic target for various malignancies, including triple-negative breast cancer .

- Researchers synthesized this compound using a three-step procedure, including Buchwald–Hartwig arylamination and nucleophilic aromatic substitution. Its inhibitory potency was evaluated against selected kinases harboring a rare cysteine in the hinge region .

- Molecular simulation studies justified the potent in vitro antipromastigote activity of this compound. It exhibited a desirable fitting pattern in the active site of LmPTR1, a potential target for treating leishmaniasis .

- Preliminary structure-activity relationship analysis revealed that the antifungal activity of synthesized compounds decreased when the methyl group at N-1 of the pyrazole ring was replaced by a phenyl group. This suggests potential antifungal applications .

- Among different derivatives, certain compounds containing the N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl} moiety demonstrated good antimicrobial potential .

- Researchers designed and synthesized novel substituted-N-{[6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl]benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Protein Kinase Inhibition

Antileishmanial Activity

Antifungal Properties

Antimicrobial Potential

Anti-Tubercular Agents

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of targets, exhibiting diverse pharmacological effects .

Mode of Action

Similar compounds have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Similar compounds have been reported to affect a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

Similar compounds have been reported to have various pharmacokinetic properties, influencing their bioavailability .

Result of Action

Similar compounds have been reported to have various effects at the molecular and cellular level .

Action Environment

Similar compounds have been reported to be influenced by various environmental factors .

properties

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-22-10-14(9-21-22)15-4-2-12(7-19-15)8-20-18(23)13-3-5-16-17(6-13)25-11-24-16/h2-7,9-10H,8,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMLAGAFGWCJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-tert-butyl-2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2558605.png)

![2-Methyl-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2558607.png)

![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B2558609.png)

![7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2558611.png)

![N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2558614.png)

![2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558621.png)

![2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2558624.png)

![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)urea](/img/structure/B2558625.png)